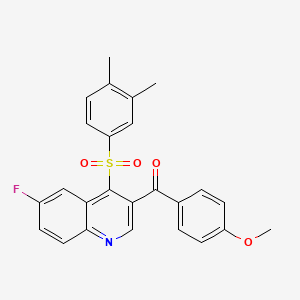
(4-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. The compound appears to contain a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known to possess various biological activities .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the mechanism of the reaction .Molecular Structure Analysis
This would involve an examination of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Synthesis and Antioxidant Properties
The synthesis and antioxidant properties of various derivatives of benzophenones and quinolines have been explored, indicating their potential as antioxidants. For instance, the synthesis of compounds with bromine derivatives from (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone has shown effective antioxidant power, hinting at the possible applications of similar compounds in developing antioxidant agents (Çetinkaya et al., 2012).
Fluorescent Labeling Reagents
Novel fluorophores like 6-methoxy-4-quinolone have been identified for their strong fluorescence in a wide pH range of aqueous media, making them suitable for biomedical analysis. Such compounds can serve as fluorescent labeling reagents, highlighting the potential for "(4-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone" in similar applications (Hirano et al., 2004).
Anticancer Activity
Compounds like 2‐anilino‐3‐aroylquinolines, structurally related to quinolines, have been synthesized and screened for their cytotoxic activity against various human cancer cell lines. Their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells suggests that compounds with a quinoline structure could be valuable in anticancer research (Srikanth et al., 2016).
Herbicidal Activities
Research on triazolinone derivatives with pharmacophores related to quinoline has shown promising herbicidal activities, indicating the potential of structurally similar compounds for use in agricultural sciences (Luo et al., 2008).
作用機序
If the compound is biologically active, the mechanism of action would describe how it interacts with biological systems to produce its effects.
Safety and Hazards
特性
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4S/c1-15-4-10-20(12-16(15)2)32(29,30)25-21-13-18(26)7-11-23(21)27-14-22(25)24(28)17-5-8-19(31-3)9-6-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJVIOPPMDGVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

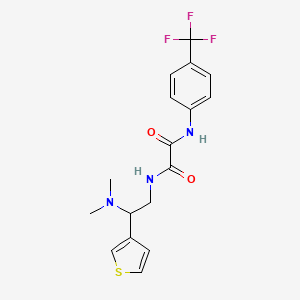
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671852.png)
![4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride](/img/structure/B2671853.png)
![1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2671855.png)
![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2671856.png)
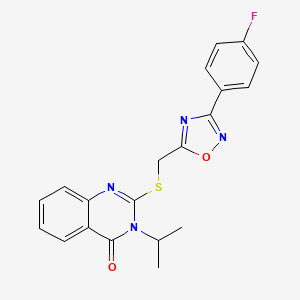
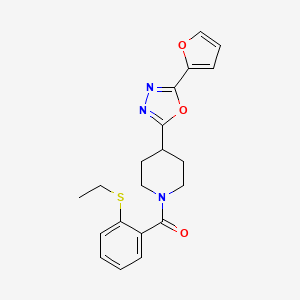
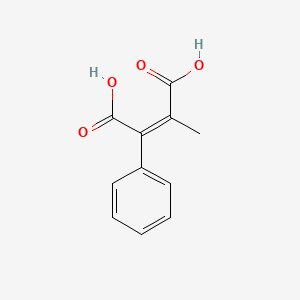
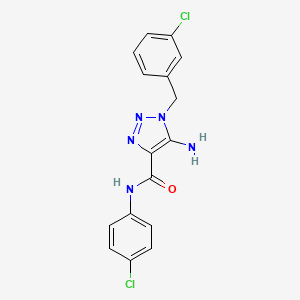
![2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2671867.png)
![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)

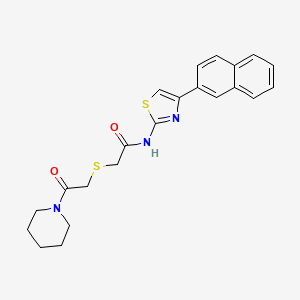
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2671871.png)